

E7016: A Technical Overview of a Novel PARP Inhibitor

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Compound of Interest		
Compound Name:	4-[(4-hydroxypiperidin-1-	
	yl)methyl]-8-oxa-15,16-	
	diazatetracyclo[7.7.1.02,7.013,17]	
	heptadeca-	
	1(16),2(7),3,5,9,11,13(17)-	
	heptaen-14-one	
Cat. No.:	B1684204	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery, synthesis, and preclinical evaluation of E7016, a potent and orally available poly(ADP-ribose) polymerase (PARP) inhibitor. E7016, also known as GPI 21016, has demonstrated significant potential as a sensitizing agent for chemotherapy and radiation therapy in various cancer models.

Core Concepts and Mechanism of Action

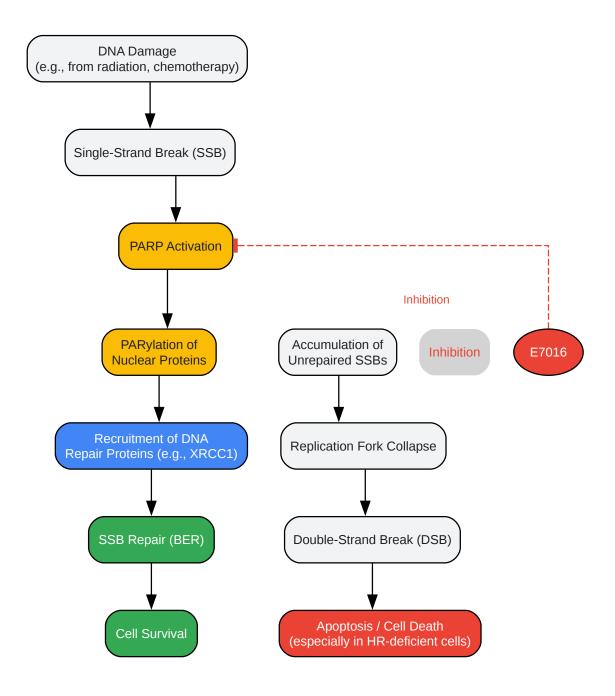
E7016 functions by targeting the nuclear enzyme poly(ADP-ribose) polymerase (PARP), a key component of the DNA damage response (DDR) pathway. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

By inhibiting PARP, E7016 prevents the recruitment of DNA repair proteins to the site of damage. This leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads



to synthetic lethality and apoptotic cell death. Furthermore, in combination with DNA-damaging agents like temozolomide or radiation, E7016 enhances their cytotoxic effects by preventing the repair of induced DNA lesions.[1]

Below is a diagram illustrating the central role of PARP in DNA single-strand break repair and the mechanism of action of E7016.





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Caption: Mechanism of PARP Inhibition by E7016.

Preclinical Efficacy In Vitro Studies

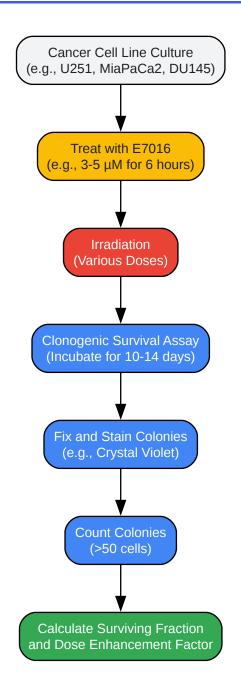
E7016 has demonstrated potent inhibition of PARP activity and significant enhancement of radiation-induced cell killing in various human cancer cell lines.

Cell Line	Cancer Type	E7016 Concentration (μΜ)	PARP Inhibition (%)	Dose Enhancement Factor (DEF) at SF 0.1
U251	Glioblastoma	3	84 (cell-free)	1.4
MiaPaCa2	Pancreatic Cancer	3	Not Reported	1.4
DU145	Prostate Cancer	5	Not Reported	1.7

Data extracted from in vitro studies on the radiosensitization effects of E7016.[1]

The workflow for assessing the in vitro radiosensitizing effect of E7016 is outlined below.





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References



- 1. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 PMC [pmc.ncbi.nlm.nih.gov]
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